5-Oxaspiro[3.4]octane-3-carboxylic acid
Description
Significance of Spirocyclic Architectures in Molecular Design
Spirocyclic scaffolds are a cornerstone of modern molecular design, prized for their ability to confer unique conformational and physicochemical properties to a molecule. nih.gov These systems, where two rings are linked by a single common atom, are found in a variety of natural products and have been incorporated into several approved drugs. mdpi.comnih.gov The inherent three-dimensionality of spirocycles allows for a more precise and rigid orientation of substituents in space, which can lead to improved potency and selectivity when interacting with biological targets like proteins and enzymes. researchgate.net This structural rigidity can also enhance metabolic stability and other pharmacokinetic properties, making spirocyclic motifs highly attractive in drug discovery programs. researchgate.net
The study of spiro compounds dates back to the early 20th century, with the first synthesis reported by German chemist Richard Willstätter in 1903. ontosight.ai Adolf von Baeyer first discussed the nomenclature for these unique structures in 1900. wikipedia.org Early synthetic methods were often limited in scope and efficiency. However, the field has seen significant advancements, driven by the development of new synthetic methodologies. ontosight.ai The advent of organocatalysis, in particular, has led to an exponential increase in reported methods for the enantioselective synthesis of spirocycles, addressing the long-standing challenge of controlling their stereochemistry. rsc.org Despite these advances, the synthesis of complex spirocyclic systems can still present considerable challenges, hindering their broader representation in pharmaceutical libraries. nih.govrsc.org
The spiro[3.4]octane scaffold consists of a cyclopentane (B165970) ring and a cyclobutane (B1203170) ring joined by a central spiro atom. This arrangement imposes significant geometrical and conformational constraints. The fusion of the two rings at a single quaternary carbon atom creates a rigid structure with a well-defined three-dimensional shape. Unlike more flexible linear or monocyclic systems, the substituents on a spiro[3.4]octane framework are held in fixed spatial positions. This conformational restriction is a key advantage in rational drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise probe of chemical space. mdpi.com
The oxetane (B1205548) ring, a four-membered cyclic ether, is an increasingly important motif in medicinal chemistry for enhancing the three-dimensional character (sp³-richness) of molecules. nih.gov The inclusion of sp³-hybridized carbon atoms contributes to more complex and non-flat molecular structures, which has been correlated with higher success rates for clinical candidates due to improved target selectivity and better pharmacokinetic profiles. nih.gov The oxetane ring itself offers several beneficial properties: it is a low molecular weight, polar motif that can act as a hydrogen bond acceptor. mdpi.comacs.org It can be used to fine-tune physicochemical properties such as aqueous solubility and metabolic clearance, and can serve as a nonclassical isostere for carbonyl groups. nih.govacs.org The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making oxetanes effective hydrogen-bond acceptors, sometimes even more so than other cyclic ethers or aliphatic ketones. mdpi.com
Table 1: Physicochemical Properties of Oxetane
| Property | Value |
|---|---|
| Molecular Weight | 58.08 g/mol |
| Ring Strain | 106 kJ/mol |
| Polarity | High |
Academic Relevance of 5-Oxaspiro[3.4]octane-3-carboxylic Acid
This compound emerges as a molecule of significant academic interest by combining the distinct features of a spiro[3.4]octane scaffold, an oxetane ring, and a carboxylic acid functional group. This unique combination presents both a formidable synthetic puzzle and a promising opportunity for the development of novel chemical entities. The rigid spirocyclic core, modified by the polar oxetane and the versatile carboxylic acid, makes it a valuable building block for exploring new areas of chemical space.
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry due to its versatility in synthesis and its role in biological interactions. numberanalytics.com It serves as a key precursor for the synthesis of numerous other functional groups, including esters, amides, and acid chlorides. numberanalytics.combyjus.com In drug design, the carboxyl group's ability to form hydrogen bonds and ion pairs makes it a critical feature for interacting with biological targets. numberanalytics.com Its ionization at physiological pH can enhance water solubility, a crucial factor for drug bioavailability. researchgate.net The presence of a carboxylic acid provides a synthetic "handle" that allows the molecule to be readily modified or conjugated to other molecular fragments, facilitating the construction of more complex structures. libretexts.org
Table 2: Common Transformations of the Carboxylic Acid Group
| Reaction Type | Product |
|---|---|
| Esterification (with alcohol) | Ester |
| Amidation (with amine) | Amide |
| Reduction | Alcohol |
The synthesis of the 5-Oxaspiro[3.4]octane moiety is a significant challenge for synthetic chemists. Constructing the strained, fused-ring system that includes a four-membered oxetane requires specialized synthetic strategies. The instability of the oxetane core under certain conditions, such as strong acid, adds another layer of complexity to its synthesis and manipulation. researchgate.net
However, overcoming these synthetic hurdles presents a substantial opportunity. The resulting 5-oxaspiro[3.4]octane framework is a novel, rigid, and three-dimensional scaffold. Molecules built upon this core, such as this compound, can serve as unique building blocks or modules in drug discovery and materials science. researchgate.net Their distinct architecture facilitates the exploration of previously inaccessible chemical space, potentially leading to the discovery of molecules with novel biological activities or material properties. nih.govresearchgate.net The development of efficient synthetic routes to these compounds is therefore an active and important area of chemical research. rsc.org
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Spiro[5.5]undecane |
| Spiropentadiene |
| 1,4-dioxaspiro[4.5]decane |
| Oxetanocin A |
| Thromboxane A2 |
| Mitrephorone A |
| Oxetine |
| Laureatin |
| Paclitaxel (Taxol) |
| Docetaxel (Taxotere) |
| Cabazitaxel (Jevtana) |
Overview of Research Trajectories for Oxaspiro[3.4]octanes
Research into oxaspiro[3.4]octane systems is advancing along several key trajectories, primarily focusing on their synthesis and application as functional molecules. These research avenues highlight the versatility of the oxaspirocyclic core in different fields of chemical science.
Development of Novel Building Blocks for Medicinal Chemistry
A major research focus is the design and synthesis of oxaspiro[3.4]octane derivatives as novel building blocks for drug discovery programs. nuph.edu.uaresearchgate.net The rigid, three-dimensional nature of this scaffold is strategically employed to explore new chemical space. For instance, 2,5-dioxaspiro[3.4]octanes have been developed as three-dimensional analogs of 1,4-dioxane, a common fragment in bioactive molecules. nuph.edu.uaresearchgate.net The synthesis of these building blocks often involves multi-step sequences that yield functionalized derivatives, such as alcohols, amines, bromides, and carboxylic acids, which are then available for incorporation into larger, more complex drug candidates. nuph.edu.ua
A key strategy in this area involves modifying existing bioactive compounds to enhance their properties. Research has shown that replacing a traditional ring system in a known drug with an oxa-spirocycle can lead to analogs with superior potency and improved physicochemical characteristics. rsc.org The introduction of the spirocyclic oxygen atom can dramatically increase water solubility, a crucial factor for bioavailability. rsc.org
| Compound | Structure | Aqueous Solubility (µg/mL) | LogP |
|---|---|---|---|
| N-Boc-4-aminotetrahydropyran | Tetrahydropyran derivative | 165 | 1.3 |
| N-Boc-2-oxa-6-azaspiro[3.4]octane | Oxa-spirocyclic analogue | 6550 | 0.9 |
Advancements in Synthetic Methodologies
The growing interest in oxaspiro[3.4]octanes has spurred the development of new and efficient synthetic routes to access this core structure. One notable strategy employed for the synthesis of spirooxetane compounds with a tetrahydrofuran (B95107) core (forming a 2,5-dioxaspiro[3.4]octane system) is ring-closing metathesis (RCM). nuph.edu.uaresearchgate.net This approach often starts from a vinyl oxetanol precursor, followed by O-alkylation and an RCM reaction using a Grubbs' catalyst to construct the spirocyclic framework. nuph.edu.uaresearchgate.net Subsequent hydrogenation and functional group manipulations can then yield a variety of stable building blocks. nuph.edu.uaresearchgate.net
Another general and powerful method for creating oxa-spirocycles is iodocyclization. rsc.org This process has been used to prepare a large library of over 150 different oxa-spirocyclic compounds, demonstrating its broad applicability and utility in generating molecular diversity. rsc.org These synthetic advancements are critical as they make previously inaccessible or difficult-to-synthesize scaffolds readily available for further research and application.
| Synthetic Strategy | Key Reaction | Precursor Example | Resulting Core Structure | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Olefin metathesis using Grubbs' catalyst | Unsaturated spirooxetane from vinyl oxetanol | 2,5-Dioxaspiro[3.4]octane | nuph.edu.uaresearchgate.net |
| Iodocyclization | Intramolecular cyclization initiated by iodine | Unsaturated alcohol | Various oxa-spirocycles | rsc.org |
| Wolff Rearrangement / Cycloaddition | [2+2] cycloaddition of a ketene (B1206846) intermediate | 3-Diazochroman-4-one and an alkene | 6-Oxa-spiro[3.4]octan-1-one derivative | lookchem.com |
Applications in Polymer and Materials Science
Beyond medicinal chemistry, oxaspiro compounds have found applications in materials science, particularly in the field of polymer chemistry. Certain oxaspiro monomers, such as spiro orthocarbonates, are designed for a process known as double ring-opening polymerization. nih.govresearchgate.net In this unique polymerization mechanism, two chemical bonds within the monomer are cleaved for each new bond that is formed in the polymer backbone. nih.govresearchgate.net
The significance of this process is its potential to produce polymers that exhibit expansion in volume upon polymerization, or at least a significant reduction in shrinkage compared to conventional monomers. nih.govresearchgate.net This property is highly desirable in applications where dimensional stability is critical, such as in the formulation of dental composites, to counteract the polymerization shrinkage that can lead to mechanical stress and material failure. nih.govresearchgate.net Research in this area focuses on synthesizing new oxaspiro monomers with enhanced reactivity and ring-opening efficiencies to further develop these low-shrinkage materials. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.4]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-2-4-8(6)3-1-5-11-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBODOSBNWMUOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC2C(=O)O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Structural Isomerism, and Stereochemical Considerations of 5 Oxaspiro 3.4 Octane Carboxylic Acids
IUPAC Naming Conventions for 5-Oxaspiro[3.4]octane-3-carboxylic Acid
The systematic name "this compound" is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for spiro compounds. cambridgescholars.comstackexchange.com The naming process involves a step-by-step identification of the core structure, heteroatoms, and functional groups.
The parent structure is a spiroalkane, characterized by two rings connected by a single common atom, the spiro atom. cambridgescholars.com The prefix "spiro" indicates this structural feature. Following the prefix, the numbers in square brackets, [3.4], denote the number of carbon atoms in each ring, excluding the spiro atom itself. These numbers are arranged in ascending order and separated by a period. stackexchange.com In this case, one ring has three carbon atoms (the oxetane (B1205548) ring), and the other has four carbon atoms (the cyclopentane (B165970) ring).
The total number of atoms in the bicyclic system determines the root name of the alkane. With one spiro atom plus three atoms in the first ring and four in the second, the total is eight, leading to the parent name "octane".
Numbering of the spirocyclic system begins in the smaller ring, starting with an atom adjacent to the spiro atom and proceeding around the smaller ring, through the spiro atom, and around the larger ring. stackexchange.comyoutube.com The prefix "oxa" indicates the replacement of a carbon atom with an oxygen atom in the ring structure. The number "5" specifies the position of this heteroatom. Following IUPAC rules, numbering is assigned to give heteroatoms the lowest possible locant after starting from the smaller ring.
Finally, the principal functional group, the carboxylic acid, is indicated by the suffix "-carboxylic acid". Its position on the spiro[3.4]octane framework is designated by the locant "3". Therefore, the complete and unambiguous IUPAC name is this compound.
Positional Isomerism of the Carboxylic Acid Group within the 5-Oxaspiro[3.4]octane Framework
The placement of the carboxylic acid group on the 5-Oxaspiro[3.4]octane scaffold can vary, leading to several positional isomers. Each isomer, while sharing the same molecular formula, may exhibit distinct physical and chemical properties due to the different electronic and steric environments of the carboxyl group.
Comparison with 5-Oxaspiro[3.4]octane-1-carboxylic acid and other isomers
The 5-Oxaspiro[3.4]octane framework offers multiple positions for the attachment of the carboxylic acid group. Besides the -3-carboxylic acid variant, other possible isomers include 5-Oxaspiro[3.4]octane-1-carboxylic acid, 5-Oxaspiro[3.4]octane-2-carboxylic acid, 5-Oxaspiro[3.4]octane-6-carboxylic acid, and 5-Oxaspiro[3.4]octane-7-carboxylic acid. The substitution pattern on either the oxetane or the cyclopentane ring defines these isomers.
| Compound Name | Ring of Substitution | Position of -COOH |
| 5-Oxaspiro[3.4]octane-1-carboxylic acid | Oxetane | C1 |
| 5-Oxaspiro[3.4]octane-2-carboxylic acid | Oxetane | C2 |
| This compound | Oxetane | C3 |
| 5-Oxaspiro[3.4]octane-6-carboxylic acid | Cyclopentane | C6 |
| 5-Oxaspiro[3.4]octane-7-carboxylic acid | Cyclopentane | C7 |
Impact of Carboxylic Acid Position on Reactivity Loci
The position of the carboxylic acid group significantly influences the molecule's reactivity. msu.edu This influence stems from factors such as steric hindrance and the electronic effects exerted by the spirocyclic system, particularly the proximal oxygen atom.
For isomers where the carboxylic acid is on the oxetane ring (positions 1, 2, and 3), the reactivity can be modulated by the ring strain inherent in the four-membered ring and the inductive effect of the ether oxygen. For instance, in this compound, the carboxyl group is beta to the spiro carbon. Its reactivity in reactions like esterification or amide formation might be subject to steric hindrance from the adjacent cyclopentane ring. sketchy.com
In contrast, for isomers with the carboxyl group on the cyclopentane ring (positions 6 and 7), the influence of the oxetane ring is more distant. The reactivity of these isomers would more closely resemble that of a typical cyclopentanecarboxylic acid, though subtle electronic effects from the spiro-fused oxetane may still be present. The relative reactivity of carboxylic acid derivatives is generally influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com The specific positioning within the spiro framework can alter this electrophilicity.
Stereochemical Aspects of this compound
The three-dimensional arrangement of atoms in this compound gives rise to interesting stereochemical properties, including the potential for enantiomerism and, in substituted derivatives, diastereomerism. numberanalytics.com
Chiral Centers and Potential for Enantiomerism
Chirality in a molecule arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different groups. In the case of this compound, there are two potential chiral centers:
The spiro atom (C4): This carbon is bonded to four different pathways within the two rings, making it a chiral center.
The carbon atom bearing the carboxylic acid group (C3): This carbon is attached to a hydrogen atom, the carboxylic acid group, and two different adjacent carbon atoms within the oxetane ring.
The presence of these two chiral centers means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers will have identical physical properties, except for their interaction with plane-polarized light, and will exhibit different biological activities.
| Stereocenter | Position | Number of Possible Configurations |
| Spiro atom | C4 | 2 (R/S) |
| Carboxyl-bearing carbon | C3 | 2 (R/S) |
| Total Stereoisomers | Up to 4 |
Diastereomeric Possibilities in Substituted Derivatives
If an additional substituent is introduced onto the this compound framework, a new chiral center may be created. This would lead to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. rsc.org
For example, consider a hypothetical derivative, 6-hydroxy-5-Oxaspiro[3.4]octane-3-carboxylic acid. The introduction of a hydroxyl group at the C6 position on the cyclopentane ring creates a third chiral center. With three chiral centers, there is a theoretical maximum of 2^3 = 8 stereoisomers. These stereoisomers would exist as four pairs of enantiomers, and the relationship between any two stereoisomers that are not enantiomers would be diastereomeric. The formation of these diastereomers in a synthesis would likely not be in equal amounts, with one diastereomer often being favored due to steric or electronic preferences in the transition state of the reaction. acs.org
Synthetic Methodologies for 5 Oxaspiro 3.4 Octane 3 Carboxylic Acid and Analogous Oxaspiro 3.4 Octane Carboxylic Acids
Cyclization Strategies for Spiro[3.4]octane Formation
The creation of the spiro[3.4]octane framework is a central challenge in the synthesis of 5-Oxaspiro[3.4]octane-3-carboxylic acid and its derivatives. Chemists have developed both intramolecular and intermolecular methods to achieve this structural motif.
Intramolecular Cyclization Approaches
Intramolecular reactions are powerful tools for constructing cyclic molecules, often offering advantages in terms of efficiency and stereochemical control. Several such strategies have been explored for the synthesis of spiro[3.4]octane systems.
Ring-closing metathesis (RCM) has emerged as a robust method for the formation of various unsaturated ring systems. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org In the context of 5-oxaspiro[3.4]octane synthesis, a precursor containing two terminal alkene functionalities would be required. The strategic placement of these alkenes would allow for the formation of the five-membered carbocyclic ring of the spiro[3.4]octane system. Subsequent modification of the resulting double bond and introduction of the oxetane (B1205548) ring would lead to the desired product. The choice of catalyst is crucial for the success of RCM, with second-generation Grubbs and Hoveyda-Grubbs catalysts often providing higher efficiency and functional group tolerance. organic-chemistry.org
Table 1: Comparison of Common RCM Catalysts
| Catalyst | Key Features | Typical Applications |
|---|---|---|
| Grubbs' First Generation | Good activity for terminal alkenes. | Formation of 5- to 30-membered rings. organic-chemistry.org |
| Grubbs' Second Generation | Higher activity and broader substrate scope. | More challenging RCM reactions, including sterically hindered substrates. organic-chemistry.org |
| Hoveyda-Grubbs' Second Generation | Increased stability and potential for catalyst recycling. | Reactions requiring higher temperatures or longer reaction times. |
The intramolecular Williamson ether synthesis is a classic and effective method for the formation of cyclic ethers. masterorganicchemistry.comlumenlearning.comorganicchemistrytutor.comlibretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group within the same molecule. masterorganicchemistry.comlumenlearning.comlibretexts.org To apply this strategy to the synthesis of this compound, a precursor would be needed that contains both a hydroxyl group and a good leaving group (e.g., a halide or a sulfonate ester) in appropriate positions to facilitate the formation of the oxetane ring. lumenlearning.comlibretexts.org The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and generate the nucleophilic alkoxide. organicchemistrytutor.com The efficiency of the cyclization is influenced by the length of the chain connecting the reacting functional groups, with the formation of five- and six-membered rings being particularly favorable. lumenlearning.comlibretexts.org
The Dieckmann condensation is an intramolecular variation of the Claisen condensation that is used to prepare cyclic β-keto esters from diesters. youtube.comyoutube.comyoutube.comyoutube.com This reaction is particularly useful for the formation of five- and six-membered rings. youtube.com In a synthetic route towards a 5-oxaspiro[3.4]octane derivative, a suitably substituted diester could undergo Dieckmann condensation to form the cyclopentanone (B42830) ring of the spirocycle. The ester groups would need to be positioned appropriately on a precursor that already contains the oxetane moiety or a precursor that can be converted to the oxetane ring in a subsequent step. The reaction is base-catalyzed, typically using a sodium alkoxide, and is followed by an acidic workup to yield the cyclic β-keto ester. youtube.com
Table 2: Key Steps in a Hypothetical Dieckmann Condensation Route
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Formation of an enolate from the diester precursor. | Sodium alkoxide (e.g., NaOEt) |
| 2 | Intramolecular nucleophilic attack of the enolate on the second ester group. | - |
| 3 | Elimination of the alkoxide leaving group to form the cyclic β-keto ester. | - |
| 4 | Acidic workup to neutralize the base and protonate the product. | Aqueous acid (e.g., HCl) |
Intermolecular Annulation Reactions
Intermolecular reactions involve the joining of two separate molecules to form a larger, cyclic structure. These methods can be highly efficient for constructing complex ring systems.
Formation of the Five-Membered Cyclopentane (B165970) Ring
The construction of the cyclopentane ring within the 5-oxaspiro[3.4]octane framework is a key synthetic challenge. Methodologies often involve the formation of the spirocyclic core through reactions that build the five-membered ring onto a pre-existing oxetane or form both rings in a concerted or sequential manner.
One prominent approach involves cycloaddition reactions. For instance, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, can be adapted to form the oxetane ring. When cyclic ketones like cyclopentanone are used with appropriate alkene partners, functionalized spirocyclic oxetanes can be synthesized. bohrium.comrsc.org This method constructs the oxetane ring, leaving the pre-existing cyclopentane ring intact to form the spiro[3.4]octane skeleton.
Another powerful technique is ring-closing metathesis (RCM). This strategy has been employed for the synthesis of spirooxetane compounds featuring a tetrahydrofuran (B95107) (THF) core, an oxygen-containing analogue of the cyclopentane ring. nuph.edu.uaresearchgate.net The process typically starts with a vinyl-substituted oxetane alcohol, which undergoes O-alkylation with an appropriate diene partner. The subsequent RCM reaction, often using a Grubbs' catalyst, efficiently forms the five-membered ring, yielding a spirocyclic dihydrofuran derivative that can be hydrogenated to the final saturated ring system. nuph.edu.uaresearchgate.net This approach highlights a versatile pathway to the 2,5-dioxaspiro[3.4]octane scaffold, which can be adapted for the all-carbon cyclopentane ring.
Intramolecular cyclization strategies are also utilized. Radical cyclizations, for example, can form the cyclopentane ring from acyclic precursors containing a suitably positioned radical acceptor and an oxetane moiety. organic-chemistry.org Similarly, transition-metal-catalyzed reactions, such as the Conia-ene reaction of acetylenic β-dicarbonyl compounds, can generate methylene (B1212753) cyclopentanes, providing a route to the carbocyclic portion of the spiro-system. organic-chemistry.org
Introduction of the Carboxylic Acid Functionality
The carboxylic acid group is a crucial functional handle, often imparting desirable physicochemical properties for pharmaceutical applications. researchgate.netnumberanalytics.com Its introduction into the 5-oxaspiro[3.4]octane scaffold can be achieved through several distinct synthetic strategies.
Direct Carboxylation Techniques
Direct carboxylation involves the introduction of a –COOH group in a single step. A classic method is the carboxylation of organometallic reagents, such as Grignard or organolithium species, with carbon dioxide. numberanalytics.com For the 5-oxaspiro[3.4]octane system, this would entail the formation of an organometallic intermediate at the desired position (C3) on the oxetane ring, followed by quenching with CO2. The feasibility of this approach depends on the stability of the organometallic reagent in the presence of the oxetane ring, which can be susceptible to ring-opening.
Oxidative Approaches to Carboxylic Acids
Oxidative methods provide a versatile and widely used route to carboxylic acids from various precursors like alcohols, aldehydes, or even alkenes and alkynes.
A particularly effective strategy for analogous 3-aryl-3-carboxylic acid oxetanes involves the oxidative cleavage of a furan (B31954) ring . acs.orgbeilstein-journals.org In this two-step sequence, a Friedel-Crafts reaction between an oxetane alcohol and furan installs the furan ring at the 3-position. researchgate.net Subsequent mild oxidative cleavage of the furan using reagents like ruthenium(III) chloride (RuCl3) with sodium periodate (B1199274) (NaIO4) yields the desired carboxylic acid. acs.orgconsensus.app This method is noted for its mild conditions, which preserve the integrity of the strained oxetane ring. beilstein-journals.org
The oxidation of primary alcohols is another common pathway. If a precursor such as (5-oxaspiro[3.4]octan-3-yl)methanol is available, it can be oxidized to the corresponding carboxylic acid. This is often a two-step process, involving initial oxidation to the aldehyde using reagents like Dess-Martin periodinane (DMP), followed by further oxidation to the carboxylic acid with reagents such as potassium permanganate (B83412) (KMnO4) or via TEMPO-catalyzed oxidation. nuph.edu.uachemrxiv.org
Oxidative cleavage of alkenes also serves as a viable route. A precursor bearing a terminal alkene at the C3 position can be cleaved using ozonolysis (O3) followed by an oxidative workup, or by strong oxidants like KMnO4, to generate the carboxylic acid functionality. acs.org
| Oxidative Method | Precursor Functional Group | Key Reagents | Reference |
| Furan Cleavage | Furan | RuCl₃ / NaIO₄ | acs.org, beilstein-journals.org |
| Alcohol Oxidation | Primary Alcohol | DMP, then KMnO₄ | chemrxiv.org, nuph.edu.ua |
| Alkene Cleavage | Terminal Alkene | O₃ or KMnO₄ | acs.org |
Multi-Component Reactions (MCRs) Incorporating Carboxylic Acid Precursors
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov MCRs can be designed to assemble complex heterocyclic scaffolds, including spirocycles, and can incorporate functional groups like esters or nitriles, which are direct precursors to carboxylic acids. rsc.orgmasterorganicchemistry.com
For instance, MCRs such as the Ugi or Passerini reactions often employ carboxylic acids as one of the key components. nih.govrsc.org While direct application to the this compound synthesis is not widely reported, analogous strategies could be envisioned. A three-component reaction involving an oxetane-containing aldehyde or ketone, an amine, and an isocyanide could potentially assemble a precursor that can be further elaborated to the target structure. nih.gov The synthesis of spiro-heterocycles is a known application of MCRs, often starting from cyclic ketones like isatin, demonstrating the potential for building spiro-frameworks in a single, convergent step. nih.gov
Stereoselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of this compound is critical, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. The molecule possesses a chiral center at the C3 position of the oxetane ring.
Chiral Auxiliary and Organocatalysis Approaches
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com In the context of this compound, a chiral auxiliary, such as a chiral oxazolidinone or a camphor-derived sultam, could be attached to a carboxylic acid precursor. wikipedia.org Subsequent reactions, for example, the alkylation of an enolate to build the spirocyclic framework, would proceed diastereoselectively under the influence of the auxiliary. Finally, cleavage of the auxiliary would furnish the enantiomerically enriched target acid.
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions. This approach has been successfully applied to the synthesis of complex spirocyclic systems. nih.gov For example, a sequential organocatalytic Michael-domino Michael/aldol (B89426) reaction has been developed for the highly stereoselective synthesis of spiro-polycyclic oxindoles, creating multiple contiguous stereocenters with excellent control. nih.gov A similar strategy could be envisioned for the target molecule. An organocatalyst, such as a chiral amine or a phosphoric acid, could catalyze a key bond-forming step in the construction of the spiro[3.4]octane skeleton, thereby setting the stereochemistry at the C3 position.
| Stereoselective Strategy | Principle | Key Feature |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a reaction. | High diastereoselectivity, auxiliary is recoverable. |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | Metal-free conditions, high enantioselectivity. |
Diastereoselective Control in Cyclization Reactions
Achieving high levels of diastereoselectivity is paramount in the synthesis of spirocyclic compounds bearing multiple stereocenters. Organocatalysis has emerged as a powerful tool for controlling stereochemistry in the formation of complex cyclic systems. For instance, N-Heterocyclic Carbene (NHC) catalysis has been successfully employed in the diastereoselective synthesis of spirocyclic oxindoles containing two quaternary carbons. mdpi.com In these reactions, enal-derived homoenolate intermediates are utilized to react with specialized α,β-unsaturated imines, with triazolium-based catalysts proving particularly effective. mdpi.com
Similar strategies can be envisioned for the construction of the oxaspiro[3.4]octane framework. A key challenge lies in controlling the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring during the cyclization event. The synthesis of related spirocyclic systems, such as multifunctional azaspiro[3.4]octanes, has been achieved with high diastereoselectivity, demonstrating the feasibility of controlling stereochemistry in these compact structures. researchgate.net The choice of catalyst, substrate, and reaction conditions is critical for directing the cyclization pathway towards the desired diastereomer.
Table 1: Examples of Catalytic Diastereoselective Spirocyclization
| Catalyst Type | Substrate Classes | Resulting Spirocycle | Key Feature |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Enals, Oxindole-derived imines | Spirocyclic oxindoles | Construction of two quaternary carbons mdpi.com |
| Acid-mediation | Not specified | 6,6- and 6,7-spiroacetal scaffolds | Anomerization to achieve high diastereoselectivity researchgate.net |
Biocatalytic Methods for Quaternary Carbon Center Construction
Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules, operating under mild conditions with exquisite stereocontrol. mdpi.com The construction of the spiro quaternary carbon center, a key structural feature of this compound, is a significant synthetic hurdle that can be addressed using enzymatic methods. researchgate.net
Biocatalytic dearomative spirocyclization has recently emerged as a powerful strategy for building three-dimensional spirocyclic frameworks. mdpi.com Enzymes such as cytochrome P450s, flavin-dependent monooxygenases, and multicopper oxidases can catalyze regio- and stereoselective oxidative coupling, epoxidation/semi-pinacol rearrangement, and radical-mediated cyclizations to produce a variety of spirocycles. mdpi.com For example, engineered P450 enzymes have been developed for the biocatalytic radical dearomatization of indoles to yield spirocyclic 3H-indoles bearing vicinal quaternary carbon centers with good yields and high enantiomeric excess. mdpi.com These enzymatic platforms represent a robust approach for accessing complex spirocyclic architectures that are otherwise challenging to prepare. mdpi.comresearchgate.net
Table 2: Enzyme Classes Used in Biocatalytic Spirocyclization
| Enzyme Class | Catalytic Transformation | Substrate Example | Product Feature |
|---|---|---|---|
| Cytochrome P450s | Radical-mediated dearomatization | Indoles | Vicinal quaternary-quaternary centers mdpi.com |
| Flavin-dependent Monooxygenases | Epoxidation / Semi-pinacol rearrangement | Indoles | Spirocyclic architectures mdpi.com |
Advanced Synthetic Strategies for Spiro[3.4]octane-Type Building Blocks
Modern synthetic chemistry provides a range of advanced tools for the construction of novel spirocyclic systems. Electrochemical synthesis and late-stage functionalization are particularly powerful strategies for creating and diversifying spiro[3.4]octane-type building blocks.
Electrochemical synthesis is recognized as an environmentally friendly method that replaces potentially toxic chemical reagents with electric current, often reducing waste and energy costs. thieme-connect.comuq.edu.au This approach is well-suited for the construction of spirocyclic skeletons. thieme-connect.com Strategies often involve the electrochemical oxidation of an electron-rich ring followed by the intramolecular capture of the reactive cation-radical intermediates to form the spirocyclic structure. rsc.org
This oxidative dearomatization strategy has been successfully applied to the synthesis of spirocyclic morpholines and tetrahydrofurans, the latter being structurally analogous to the oxaspiro[3.4]octane system. rsc.org Furthermore, electrochemical methods have been developed for the synthesis of spirolactones from α-tetralone derivatives using methanol (B129727) as a C1 source, showcasing the versatility of this technique in creating diverse spirocyclic structures with high efficiency and good functional group tolerance. acs.org
Table 3: Overview of Electrochemical Methods for Spirocycle Synthesis
| Electrochemical Method | Substrate Type | Product Type | Key Advantage |
|---|---|---|---|
| Oxidative Dearomatisation | Electron-rich benzene (B151609) ring | Spirocyclic morpholines and tetrahydrofurans | Simple and scalable access to spirocycles rsc.org |
| Anodic Oxidation | α-Tetralone derivatives, Methanol | Spirolactones | Environmentally friendly, high efficiency acs.org |
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of a complex molecular core, avoiding the need for de novo synthesis for each new analog. acs.orgnih.gov This approach is ideal for creating libraries of compounds based on the 5-oxaspiro[3.4]octane scaffold to explore structure-activity relationships.
Modern LSF often relies on the functionalization of typically inert C-H bonds. acs.org Both photoredox catalysis and electrochemistry have been utilized to develop innovative LSF strategies. spirochem.com Electrochemical LSF, for instance, can be used for the selective introduction of functional groups onto bioactive compounds and natural products, including complex spirocycles. acs.org Transition metal-mediated C-H insertion is another prominent tool for LSF, where a catalyst is directed to a specific C-H bond for functionalization. acs.org The ability of certain catalysts to operate under mild conditions and tolerate a wide range of functional groups makes them valuable for the late-stage modification of preformed spirocycles like the oxaspiro[3.4]octane system. researchgate.net
Chemical Reactivity and Derivatization Studies of 5 Oxaspiro 3.4 Octane 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, serving as a key handle for molecular derivatization.
Esterification of 5-Oxaspiro[3.4]octane-3-carboxylic acid is anticipated to proceed via standard methods for the conversion of carboxylic acids to esters. The choice of method would likely depend on the steric hindrance of the alcohol and the desired reaction conditions.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can drive the reaction to completion.
For more sterically hindered alcohols or when milder conditions are required, coupling reagents are often employed. The Steglich esterification, for instance, utilizes a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org This method is known for its high yields and applicability to a wide range of substrates, including those with steric challenges. organic-chemistry.org
The following table provides hypothetical examples of esterification reactions of this compound with various alcohols, illustrating the expected products.
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst/Reagent | Expected Ester Product |
| This compound | Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 5-oxaspiro[3.4]octane-3-carboxylate |
| This compound | Ethanol | p-Toluenesulfonic acid | Ethyl 5-oxaspiro[3.4]octane-3-carboxylate |
| This compound | Isopropanol | DCC, DMAP | Isopropyl 5-oxaspiro[3.4]octane-3-carboxylate |
| This compound | tert-Butanol | DIC, DMAP | tert-Butyl 5-oxaspiro[3.4]octane-3-carboxylate |
| This compound | Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 5-oxaspiro[3.4]octane-3-carboxylate |
This table is illustrative and based on general principles of esterification.
The synthesis of amides from this compound would also follow standard protocols for amide bond formation. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is necessary.
Common methods for amidation involve the use of coupling reagents similar to those used in esterification, such as DCC or DIC, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
The general procedure involves activating the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Research on the amidation of other cyclobutane (B1203170) carboxylic acids has shown that these standard coupling methods are generally effective. rsc.orgacs.org
Below is a table of potential amidation reactions for this compound.
| Reactant 1 | Reactant 2 (Amine) | Coupling Reagent | Expected Amide Product |
| This compound | Ammonia | DCC, HOBt | 5-Oxaspiro[3.4]octane-3-carboxamide |
| This compound | Methylamine | HATU | N-Methyl-5-oxaspiro[3.4]octane-3-carboxamide |
| This compound | Aniline | HBTU | N-Phenyl-5-oxaspiro[3.4]octane-3-carboxamide |
| This compound | Piperidine | DIC, HOAt | (5-Oxaspiro[3.4]octan-3-yl)(piperidin-1-yl)methanone |
| This compound | Benzylamine | DCC, HOBt | N-Benzyl-5-oxaspiro[3.4]octane-3-carboxamide |
This table is illustrative and based on general principles of amidation.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction of carboxylic acids. The ease of decarboxylation is highly dependent on the structure of the molecule, particularly the stability of the carbanion intermediate formed upon loss of CO₂. wikipedia.org
Halodecarboxylation is a process where decarboxylation is accompanied by the introduction of a halogen atom. A classic example is the Hunsdiecker reaction, where a silver salt of a carboxylic acid is treated with a halogen (e.g., bromine) to yield an alkyl halide with one less carbon atom. libretexts.org More modern variations of this reaction exist that are often more convenient and use different reagents. For instance, the use of N-iodosuccinimide in the presence of a radical initiator can effect iododecarboxylation.
For this compound, a halodecarboxylation reaction would be expected to produce a 3-halo-5-oxaspiro[3.4]octane. The reaction likely proceeds through a radical mechanism.
Another approach for the halodecarboxylation of aliphatic carboxylic acids involves the use of iron salts as catalysts under visible light, which offers a more environmentally friendly alternative. rsc.org
The thermal decarboxylation of simple aliphatic carboxylic acids like this compound typically requires high temperatures and is often inefficient. youtube.com The reaction proceeds through the formation of a carbanion intermediate after the loss of CO₂. The stability of this carbanion is a key factor determining the reaction's feasibility. In the case of this compound, the resulting carbanion at the 3-position of the cyclobutane ring would be relatively unstable, making direct thermal decarboxylation challenging. reddit.com
Radical decarboxylation pathways, as seen in halodecarboxylation reactions, offer a more viable route for the decarboxylation of such aliphatic carboxylic acids. reddit.com
Decarboxylation Pathways and Derivatives
Reactivity Pertaining to the Spirocyclic Ether System
The spirocyclic ether system in this compound is an oxetane (B1205548) ring fused to a cyclopentane (B165970) ring at a single carbon atom. The oxetane ring is a four-membered heterocycle that possesses significant ring strain. libretexts.orgyoutube.com This strain makes the oxetane ring susceptible to ring-opening reactions under various conditions. acs.org
The reactivity of the oxetane ring is typically initiated by electrophiles or nucleophiles. Under acidic conditions, the oxygen atom of the ether can be protonated, which activates the ring towards nucleophilic attack. This can lead to ring-opening to form a diol or other functionalized products, depending on the nucleophile present.
The stability of the oxetane ring in this compound under the conditions of the carboxylic acid derivatization reactions would be an important consideration. For instance, strongly acidic conditions used in Fischer esterification could potentially lead to side reactions involving the oxetane ring. Therefore, milder, neutral, or slightly basic conditions, such as those employed in carbodiimide-mediated coupling reactions, would likely be preferred to maintain the integrity of the spirocyclic ether system.
Research on other spirooxetanes has highlighted their utility in medicinal chemistry and as synthetic intermediates. researchgate.net The inherent ring strain can be harnessed for further synthetic transformations, although specific studies on the 5-oxaspiro[3.4]octane system are limited.
Nucleophilic Substitution at the Spirocenter and Adjacent Carbons
Direct nucleophilic substitution at the spirocenter (C4) of this compound is sterically hindered and electronically unfavorable. As a quaternary carbon, it cannot undergo SN2 reactions. SN1-type reactions would require the formation of a highly unstable primary carbocation adjacent to an ether oxygen, which is also unlikely.
However, the carbons adjacent to the spirocenter are potential sites for reaction, primarily through pathways that involve the activation and opening of the oxetane ring. The carbon atom bearing the carboxylic acid (C3) is an sp³-hybridized center. While not a typical site for direct substitution, its reactivity is intrinsically linked to the adjacent carboxylic acid function, which can be transformed into various leaving groups. More commonly, reactivity in this class of molecules is dominated by transformations involving the oxetane ring itself.
Ring-Opening Reactions of the Oxetane Ring
The strained four-membered oxetane ring is the most reactive component of the spiro[3.4]octane core. Its propensity to undergo ring-opening reactions is well-documented for analogous structures and can be initiated by various reagents. researchgate.net
A significant reaction pathway for oxetane-carboxylic acids is intramolecular isomerization. nih.govacs.org The carboxylic acid group can act as an internal nucleophile, attacking one of the oxetane's α-carbons. This process, which can occur simply upon heating without an external catalyst, leads to the formation of a bicyclic lactone. nih.govacs.org This inherent instability is a critical consideration in the synthesis and storage of such compounds. nih.gov
Under acidic or Lewis acid-catalyzed conditions, the oxetane oxygen is protonated or coordinated, activating the ring for nucleophilic attack by external nucleophiles. This can lead to the formation of 1,3-diol derivatives. The regioselectivity of the attack depends on the specific reaction conditions and the nature of the nucleophile.
| Reaction Type | Conditions | Product Type | Key Features |
| Intramolecular Isomerization | Heating (e.g., 50°C in dioxane/water) | Bicyclic Lactone | No external catalyst needed; driven by internal carboxylate nucleophile. nih.govacs.org |
| Acid-Catalyzed Opening | H⁺ or Lewis Acid (e.g., BF₃), Nucleophile (e.g., H₂O, ROH) | 1,3-Diol Derivatives | Ring activation via protonation of the ether oxygen. acs.org |
| Nucleophilic Opening | Strong Nucleophiles | Functionalized Cyclopentanes | Attack at one of the carbons α to the ether oxygen. |
Ring-Expansion Transformations
Ring-expansion reactions offer a pathway to transform the spiro[3.4]octane system into larger, often more complex, ring systems. These transformations are typically driven by the release of ring strain inherent in the four-membered oxetane ring. nih.gov For related strained spirocyclic systems, Lewis acid-mediated rearrangements can induce the expansion of one of the rings. nih.gov
In the case of this compound, ionization of the C-O bond in the oxetane ring under Lewis acidic conditions could generate a carbocation intermediate. A subsequent pinacol-like rearrangement, involving the migration of a carbon-carbon bond from the cyclopentane ring, could lead to a ring-expanded bicyclic ketone. The specific outcome would be influenced by the stability of the carbocation intermediates formed during the reaction. nih.gov
Functionalization Strategies for Generating Complex Derivatives
Selective Functionalization of the Spiro[3.4]octane Core
The primary handle for the selective functionalization of this compound is the carboxylic acid group itself. This functional group provides a reliable and predictable site for modification without disrupting the core spirocyclic structure, provided that reaction conditions are controlled to avoid unintended ring-opening of the sensitive oxetane. nih.gov Strategies for derivatizing spirocyclic scaffolds often rely on leveraging such pre-existing functional groups to build molecular complexity. researchgate.net
Introduction of Diverse Chemical Modalities
The carboxylic acid is a versatile functional group that can be converted into a wide array of other functionalities through well-established synthetic protocols. libretexts.orgmsu.edu This allows for the introduction of diverse chemical modalities, tailoring the molecule for various applications.
Amide Formation: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (like DCC) is a common strategy to introduce amide functionalities. libretexts.org This reaction creates a stable amide bond and allows for the incorporation of a vast range of amine-containing fragments.
Esterification: The conversion to esters can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.org Alternatively, reaction with alkyl halides can be used. msu.edu
Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The resulting hydroxymethyl group can then be used for further functionalization.
| Derivative Type | Reagents | Functional Group |
| Amides | Amines (R-NH₂), Coupling Agents (e.g., DCC) | -C(O)NHR |
| Esters | Alcohols (R-OH), Acid Catalyst | -C(O)OR |
| Alcohols | LiAlH₄ | -CH₂OH |
Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Oxaspiro 3.4 Octane 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.
¹H NMR for Proton Assignment and Connectivity
The ¹H NMR spectrum of 5-Oxaspiro[3.4]octane-3-carboxylic acid is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like oxygen causing a downfield shift.
For the closely related isomer, 5-Oxaspiro[3.4]octane-6-carboxylic acid, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ = 8.95 (br s, 1H), 4.47 (dd, J = 8.3, 6.0 Hz, 1H), 2.45 – 2.23 (m, 3H), 2.18 – 2.05 (m, 1H), 2.05 – 1.91 (m, 4H), 1.79 – 1.64 (m, 1H), 1.61 – 1.40 (m, 1H) ppm. Based on this, the expected ¹H NMR signals for this compound would show a broad singlet for the carboxylic acid proton, a multiplet for the methine proton at the 3-position, and a series of multiplets for the methylene (B1212753) protons of the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 9.0 - 12.0 | broad singlet |
| Methine (C3-H) | 2.5 - 3.5 | multiplet |
| Methylene (THF ring) | 3.5 - 4.5 | multiplets |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spirocyclic nature of this compound will be evident from the number of signals and their chemical shifts.
The reported ¹³C NMR data for 5-Oxaspiro[3.4]octane-6-carboxylic acid (151 MHz, CDCl₃) is: δ = 177.1, 85.8, 76.4, 35.7, 35.3, 29.4, 12.6 ppm. For this compound, the carboxylic acid carbonyl carbon is expected to appear significantly downfield. The spiro carbon, being bonded to two oxygen atoms in the tetrahydrofuran ring of the isomer, shows a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170 - 185 |
| Spiro Carbon (C4) | 80 - 95 |
| Methine (C3) | 40 - 55 |
| Methylene (THF ring) | 60 - 75 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclobutane and tetrahydrofuran rings, allowing for the tracing of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the carboxylic acid group to the cyclobutane ring and confirming the spirocyclic junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable in determining the stereochemistry of the molecule, particularly the relative orientation of the carboxylic acid group with respect to the spirocyclic ring system.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For the related isomer, 5-Oxaspiro[3.4]octane-6-carboxylic acid, the calculated mass for C₈H₁₃O₃ [M+H]⁺ is 157.0865, with a found value of 157.0862. This high degree of accuracy confirms the elemental composition. A similar result would be expected for this compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 157.0865 |
Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight Confirmation
ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺. This allows for the straightforward determination of the molecular weight. The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated form, confirming its molecular weight of 156.18 g/mol .
Absence of Specific Research Data for this compound Prevents Detailed Analytical Article Generation
A thorough investigation into scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite extensive searches for spectroscopic and chromatographic information, no dedicated research findings, data tables, or detailed analytical characterizations for this particular molecule could be located.
The initial aim was to construct a detailed article focusing on the structural elucidation and purity assessment of this compound, adhering to a strict outline that included vibrational spectroscopy, X-ray crystallography, and chromatographic techniques. However, the absence of published infrared (IR) spectra, single-crystal X-ray diffraction data, and high-performance liquid chromatography (HPLC) analysis for this specific isomer makes it impossible to provide the scientifically accurate and detailed content required for the requested sections.
Information is available for other isomers, such as 5-Oxaspiro[3.4]octane-2-carboxylic acid, but the explicit instruction to focus solely on the 3-carboxylic acid variant cannot be fulfilled with the currently available scientific record. Therefore, the generation of an article with the specified in-depth analytical data and research findings for this compound is not feasible at this time.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost allow for the rapid assessment of reaction progress, helping to determine reaction completion, identify the formation of products, and detect the presence of starting materials or byproducts. Given the polar nature of the carboxylic acid functional group and the spirocyclic ether, specific TLC methodologies are employed for effective separation and visualization.
The selection of the stationary and mobile phases is critical for achieving clear separation of the components in a reaction mixture. For a polar and acidic compound like this compound, a polar stationary phase is typically used in normal-phase TLC.
Stationary Phase: Standard silica (B1680970) gel 60 F₂₅₄ plates are commonly utilized as the stationary phase. The polar silanol (B1196071) groups on the silica surface interact with the polar functional groups of the analyte, facilitating separation based on polarity.
Mobile Phase: The mobile phase, or eluent, is chosen to have a polarity that allows for differential migration of the starting materials, intermediates, and products up the TLC plate. For separating carboxylic acids, a mixture of a non-polar and a polar solvent is often effective. To ensure well-defined spots and prevent streaking or "tailing," which can occur with acidic compounds due to strong interactions with the silica gel, a small amount of a volatile acid is frequently added to the eluent. quora.comresearchgate.net
A common mobile phase system for compounds of similar polarity to this compound would be a mixture of hexane (B92381) and ethyl acetate (B1210297), with a small percentage of acetic acid. The ratio of hexane to ethyl acetate can be adjusted to optimize the separation, with a higher proportion of ethyl acetate increasing the polarity of the mobile phase and resulting in higher Retention Factor (Rf) values. researchgate.net
Visualization Techniques: Since this compound is not inherently colored, visualization methods are required to observe the separated spots on the TLC plate.
UV Light: If the reactants or products contain a UV-active chromophore, the TLC plate (coated with a fluorescent indicator, F₂₅₄) can be viewed under a UV lamp (typically at 254 nm). Compounds that absorb UV light will appear as dark spots where they quench the fluorescence of the indicator. labster.com
Staining: For compounds that are not UV-active, chemical stains are employed. These are destructive methods where the plate is dipped into or sprayed with a reagent that reacts with the compounds to produce colored spots, often upon heating. silicycle.com
Potassium Permanganate (B83412) (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It is effective for visualizing a wide range of organic molecules, including alcohols, alkenes, and the ether and carboxylic acid moieties present in the target molecule. Spots typically appear as yellow-brown on a purple background.
Bromocresol Green Stain: This is a specific indicator for acidic compounds. Carboxylic acids will appear as distinct yellow spots on a blue or green background. fiu.edulibretexts.org This stain is particularly useful for selectively identifying the starting carboxylic acid in a reaction mixture. fiu.edu
Application in Reaction Monitoring: To illustrate the use of TLC in monitoring a reaction, consider the esterification of this compound to form its methyl ester. As the reaction proceeds, the more polar carboxylic acid (lower Rf) will be converted to the less polar ester (higher Rf). Samples are taken from the reaction mixture at different time intervals, spotted on a TLC plate, and eluted.
The progress can be tracked by observing the disappearance of the starting material spot and the appearance of the product spot. The hypothetical TLC data for such a reaction is presented below.
Table 1: Hypothetical TLC Monitoring of the Esterification of this compound
| Time Point | Starting Material (Acid) Spot | Product (Ester) Spot | Rf (Acid) | Rf (Ester) | Observations |
|---|---|---|---|---|---|
| t = 0 hr | Intense | Not Present | 0.35 | - | Only the starting material is present. |
| t = 1 hr | Intense | Faint | 0.35 | 0.60 | The reaction has started, and a small amount of product has formed. |
| t = 3 hr | Faint | Intense | 0.35 | 0.60 | A significant portion of the starting material has been converted to the product. |
| t = 5 hr | Not Present | Intense | - | 0.60 | The reaction is complete as the starting material is no longer visible. |
Mobile Phase: Hexane/Ethyl Acetate (1:1) + 0.5% Acetic Acid Visualization: Potassium Permanganate Stain
This systematic approach allows a chemist to efficiently determine the optimal reaction time and confirm the successful conversion of this compound to the desired product.
Computational and Mechanistic Investigations of 5 Oxaspiro 3.4 Octane 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For a molecule like 5-Oxaspiro[3.4]octane-3-carboxylic acid, DFT calculations provide profound insights into its reactivity and the underlying mechanisms of its chemical transformations.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and reaction products. By calculating the energies of these species, a detailed reaction pathway can be constructed. For instance, in the study of reactions involving the carboxylic acid group or the strained oxetane (B1205548) ring, DFT can be used to model the step-by-step process.
Quantum chemical calculations can determine the most probable reaction pathway, such as whether a reaction proceeds through a concerted mechanism or a stepwise process involving discrete intermediates. researchgate.net The transition state, representing the highest energy point along the reaction coordinate, is located and its geometry and vibrational frequencies are calculated. The presence of a single imaginary frequency confirms a true transition state. The activation energy barrier, derived from the energy difference between the reactants and the transition state, is a critical parameter for predicting reaction rates.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Ring-Opening Reaction This table presents conceptual data to illustrate the application of DFT in mechanistic studies.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophilic attack | +22.5 |
| Intermediate | Ring-opened anionic intermediate | -5.2 |
| TS2 | Transition state for proton transfer | +8.1 |
| Product | Final ring-opened product | -15.7 |
DFT is also employed to predict the reactivity and regioselectivity of chemical reactions. By analyzing the electronic properties of the molecule, such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), chemists can identify the most likely sites for electrophilic or nucleophilic attack.
For example, the regioselectivity of a reaction can often be predicted by comparing the activation energies for the formation of different possible products. beilstein-journals.org The reaction pathway with the lowest activation barrier is typically the favored one, leading to the major regioisomer. beilstein-journals.org In the case of this compound, DFT could be used to predict whether a nucleophile would preferentially attack the carbon of the carboxylic acid group or one of the carbons in the strained oxetane ring, by calculating the activation barriers for each potential reaction site. beilstein-journals.org
Conformational Analysis of the Spiro[3.4]octane System
The spiro[3.4]octane framework is defined by significant ring strain, which dictates its three-dimensional structure and, consequently, its chemical reactivity. libretexts.org Understanding the conformational landscape of this system is crucial for predicting its behavior.
Ring strain is a combination of angle strain, resulting from bond angles deviating from the ideal values, and torsional strain, arising from eclipsed conformations of bonds on adjacent atoms. libretexts.org The 5-oxaspiro[3.4]octane system contains a four-membered oxetane ring, which is inherently strained due to its small bond angles, and a five-membered tetrahydrofuran (B95107) ring, which is more flexible but still possesses some strain. libretexts.orgdalalinstitute.com
This strain significantly impacts the molecule's geometry. The bond angles within the four-membered ring are compressed significantly from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org This angle compression becomes more pronounced in smaller spiroalkane systems. umich.edu This inherent strain weakens the C-C and C-O bonds within the rings, making them more susceptible to ring-opening reactions. libretexts.org High-level ab initio calculations on small spiroalkanes have been used to quantify these geometric distortions and the resulting strain energy. researchgate.net
Table 2: Representative Geometric Parameters Influenced by Ring Strain in Spiro Systems This table shows typical effects of strain on molecular geometry, based on general findings for small spiroalkanes.
| Parameter | Ideal Value (sp³) | Typical Value in Strained Ring | Consequence of Strain |
|---|---|---|---|
| C-C-C Bond Angle | 109.5° | ~90° (in 4-membered ring) | Angle Strain |
| Spirocarbon Bond Angle | 109.5° | > 118° | Geometric Distortion |
| C-C Bond Length | ~1.54 Å | Can be elongated or shortened | Altered Bond Strength |
| Torsional Angle | 60° (staggered) | Approaches 0° (eclipsed) | Torsional Strain |
The conformational state has direct implications for the molecule's reactivity. The spatial orientation of the carboxylic acid group relative to the spirocyclic core is determined by the ring's conformation. This orientation can affect the accessibility of the carboxylic acid to reagents, influencing reaction rates and stereochemical outcomes. For example, one conformer might present less steric hindrance for the approach of a bulky reagent than another, thereby becoming the more reactive species in the equilibrium.
Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Basis)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. drugdesign.org While specific QSAR studies on this compound are not detailed in the literature, the conceptual framework can be readily applied.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. drugdesign.org A QSAR study begins with a dataset of compounds for which the activity has been measured experimentally. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Using statistical methods like multiple linear regression (MLR), a mathematical model is developed that relates the descriptors to the observed activity. researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency or desired properties. QSAR studies have been successfully applied to design spiro-alkaloids with anti-oncological activities. nih.govrsc.org
Table 3: Conceptual Framework for a QSAR Study This table illustrates the components of a hypothetical QSAR study for derivatives of the title compound.
| Compound (Derivative) | Biological Activity (e.g., IC₅₀) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molecular Weight) | Molecular Descriptor 3 (e.g., Dipole Moment) |
|---|---|---|---|---|
| Derivative 1 | 10.5 µM | 1.2 | 158.1 g/mol | 2.1 D |
| Derivative 2 | 5.2 µM | 1.8 | 172.2 g/mol | 2.5 D |
| Derivative 3 | 25.1 µM | 0.9 | 160.1 g/mol | 1.9 D |
| Derivative 4 | 8.9 µM | 1.5 | 166.2 g/mol | 2.3 D |
Topological and Steric Descriptors
Topological descriptors are numerical values derived from the molecular graph, providing a simplified mathematical representation of the molecule's size, shape, and branching. These descriptors are instrumental in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). For this compound, these descriptors offer a quantitative measure of its molecular complexity and architecture.
Steric descriptors, on the other hand, quantify the three-dimensional bulk and shape of a molecule, which are critical for understanding its interaction with other molecules, such as enzyme active sites or crystal packing forces. The rigid spirocyclic core of this compound is expected to present a well-defined steric profile.
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 156.18 g/mol | Basic physical property influencing diffusion and transport. |
| Molecular Formula | C₈H₁₂O₃ | Elemental composition of the molecule. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Complexity | 182 | A measure of the intricacy of the molecular structure. |
| Heavy Atom Count | 11 | The number of non-hydrogen atoms in the molecule. |
| Rotatable Bond Count | 1 | Indicates the degree of conformational flexibility. |
Note: The data in this table is based on computational predictions for the isomeric 5-Oxaspiro[3.4]octane-2-carboxylic acid and is provided as an illustrative example due to the absence of specific data for the 3-carboxylic acid isomer.
Electronic Properties and Reactivity Predictions
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are fundamental to its chemical reactivity. Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating these properties.
The presence of the electronegative oxygen atom in the oxetane ring and the carboxylic acid group significantly influences the electronic landscape of this compound. The carboxylic acid moiety is a well-known electron-withdrawing group and can participate in hydrogen bonding as both a donor and an acceptor. The oxetane oxygen introduces a localized region of negative electrostatic potential, making it a potential site for electrophilic attack.
Reactivity predictions can be derived from the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.
| Electronic Property | Predicted Characteristic | Implication for Reactivity |
| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |
| HOMO Energy | Localized on the oxetane oxygen and carboxylate group | Suggests these are likely sites for oxidation or reaction with electrophiles. |
| LUMO Energy | Localized on the carbonyl carbon of the carboxylic acid | Indicates this is the most probable site for nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between kinetic stability and chemical reactivity. |
Note: The characteristics in this table are qualitative predictions based on the general electronic effects of the functional groups present in the molecule.
Molecular Dynamics Simulations (Potential Applications)
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. These simulations can reveal the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.
Conformational Flexibility and Dynamics
The spirocyclic core of this compound imposes significant constraints on its conformational freedom. The four-membered oxetane ring is relatively rigid, while the five-membered cyclopentane (B165970) ring can adopt a limited number of puckered conformations, such as the envelope and twist forms. The carboxylic acid group attached to the cyclopentane ring has a rotatable bond, allowing for different orientations of the carboxyl group relative to the ring system.
MD simulations in a solvent, such as water, can provide insights into the preferred conformations of the molecule and the dynamics of their interconversion. These simulations can also reveal the nature of the solvation shell around the molecule and the extent of hydrogen bonding between the carboxylic acid group and water molecules. Understanding the conformational preferences and dynamic behavior is crucial for predicting how the molecule will interact with biological targets or participate in chemical reactions. The inherent rigidity of the spirocyclic scaffold is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding.
Applications in Advanced Organic Synthesis Research
5-Oxaspiro[3.4]octane-3-carboxylic Acid as a Synthetic Building Block
The utility of this compound as a versatile building block stems from its densely functionalized and sterically defined structure. The presence of the carboxylic acid group allows for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. Simultaneously, the oxetane (B1205548) ring can be engaged in various ring-opening reactions, providing access to a diverse array of substituted cyclopentane (B165970) derivatives.
Scaffolding in Complex Molecule Synthesis
The spirocyclic core of this compound serves as a rigid scaffold for the construction of complex molecular frameworks. In drug discovery, the use of such three-dimensional scaffolds is increasingly favored over linear or planar molecules, as they can provide better binding affinity and selectivity for biological targets. The defined spatial arrangement of substituents on the spirocyclic core allows for precise control over the orientation of pharmacophoric groups, which is crucial for optimizing interactions with proteins and other biological macromolecules.
The incorporation of this spirocycle can lead to molecules with a higher fraction of sp³-hybridized carbons, a characteristic that has been correlated with increased success rates in clinical trials. The rigidity of the scaffold reduces the entropic penalty upon binding to a target, potentially leading to higher potency.
Precursor for Advanced Heterocyclic Systems
Beyond its direct use as a scaffold, this compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The carboxylic acid functionality can be converted into various other functional groups, which can then participate in cyclization reactions. For instance, the corresponding amine, obtained via a Curtius or Hofmann rearrangement, could be used to construct fused or spiro-fused nitrogen-containing heterocycles.
Furthermore, nucleophilic ring-opening of the oxetane moiety can introduce a hydroxyl group and another substituent, which can then be elaborated into a new ring system. This strategy provides access to a variety of novel heterocyclic structures that would be challenging to synthesize through other methods. The table below illustrates potential transformations of the carboxylic acid group that can lead to precursors for heterocyclic synthesis.
| Starting Material | Reagent(s) | Intermediate Functional Group | Potential Heterocyclic Product |
| This compound | 1. SOCl₂, 2. NaN₃, 3. Heat, 4. H₂O | Amine | Fused pyrolidones, spiro-lactams |
| This compound | 1. BH₃·THF, 2. PBr₃ | Bromomethyl | Fused tetrahydrofurans, oxazines |
| Methyl 5-oxaspiro[3.4]octane-3-carboxylate | Hydrazine | Hydrazide | Pyrazolidinones, oxadiazoles |
Design of Rigid Molecular Architectures
The quest for precise control over molecular shape and conformation is a central theme in modern organic chemistry. The rigid nature of the 5-oxaspiro[3.4]octane framework is a key feature that chemists can exploit to design molecules with well-defined three-dimensional structures.
Introduction of Conformational Control in Synthetic Pathways
The conformational rigidity of the spirocyclic system can be transmitted to adjacent parts of a molecule, thereby influencing the stereochemical outcome of subsequent reactions. By locking certain bonds in a fixed orientation, the scaffold can direct the approach of reagents to a specific face of a reactive center, leading to high levels of diastereoselectivity. This "substrate control" is a powerful strategy in asymmetric synthesis, often obviating the need for chiral catalysts or resolving agents. The defined stereochemistry of the spiro center serves as a powerful control element in the synthesis of stereochemically complex molecules.
Creation of Defined Three-Dimensional Geometries
The spirocyclic nature of this compound inherently creates a three-dimensional structure. The two rings are orthogonal to each other, which allows for the projection of substituents into distinct regions of space. This is particularly advantageous in the design of enzyme inhibitors or receptor ligands, where a precise three-dimensional arrangement of functional groups is necessary for optimal binding. By using this building block, chemists can design and synthesize molecules with predictable and well-defined shapes, which is a critical aspect of rational drug design.
Exploration of Chemical Space
The concept of "chemical space" encompasses the vast number of possible molecules that could be synthesized. A key goal in drug discovery is to explore novel regions of this space to identify new bioactive compounds. Spirocyclic compounds, with their inherent three-dimensionality, are considered to be underrepresented in existing compound libraries and thus represent a fertile ground for new discoveries.
The use of this compound as a building block allows for the systematic exploration of this untapped chemical space. By decorating the spirocyclic core with a variety of substituents, large and diverse compound libraries can be generated. These libraries can then be screened for biological activity, potentially leading to the identification of novel hits for a range of therapeutic targets. The combination of the rigid spirocycle and the versatile carboxylic acid and oxetane functionalities provides a powerful platform for generating molecular diversity and exploring new areas of chemical space. The table below outlines the key properties of this building block that contribute to the exploration of chemical space.
| Property | Contribution to Chemical Space Exploration |
| Spirocyclic Core | Introduces three-dimensionality and novelty. |
| Rigidity | Provides access to conformationally restricted molecules. |
| Oxetane Ring | A strained ring system that is a source of unique chemical reactivity and structural motifs. |
| Carboxylic Acid | A versatile handle for a wide range of chemical modifications and library synthesis. |
Generating Novel Spirocyclic Analogues for Diverse Research Purposes
The synthesis of novel spirocyclic analogues is a key objective in drug discovery, as the introduction of a spiro center can profoundly influence a molecule's pharmacological profile by altering its conformation, solubility, and metabolic stability. acs.org The this compound scaffold can be strategically employed to generate a variety of new spirocyclic derivatives for research applications.
The primary route for derivatization involves the carboxylic acid moiety, which can be converted into a wide range of functional groups, including amides, esters, and alcohols. These transformations allow for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships.
Furthermore, synthetic strategies for creating related spirocyclic oxetanes demonstrate the broader potential for generating analogues. For instance, telescoped three-step sequences involving Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives have been developed to access novel functionalized spirocyclic oxetanes. rsc.org While not applied directly to this compound, such methodologies highlight advanced synthetic approaches to creating diverse oxetane-containing spirocycles. Another powerful technique used in the synthesis of related dioxaspiro[3.4]octane systems is ring-closing metathesis (RCM), which has been successfully used to construct the spirocyclic core from acyclic precursors. researchgate.netnuph.edu.ua
A critical consideration in the synthesis and handling of oxetane-carboxylic acids is their potential for instability. Research has shown that some oxetane-carboxylic acids can undergo unexpected isomerization into new heterocyclic lactones, particularly when stored or heated. acs.orgnih.gov This innate tendency for rearrangement must be taken into account when designing synthetic routes for novel analogues to avoid significantly lower reaction yields or the formation of unintended products. acs.orgnih.gov
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reactant | Product Functional Group | Potential Application |
|---|---|---|---|
| Amide Coupling | Primary/Secondary Amine (R-NH2) | Amide (-CONHR) | Bioisosteric replacement, introduction of new binding motifs |
| Esterification (Fischer) | Alcohol (R-OH) | Ester (-COOR) | Prodrug synthesis, modification of lipophilicity |
| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol (-CH2OH) | Access to further functionalization (e.g., ethers, halides) |
| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA) | Isocyanate (-NCO) / Amine (-NH2) | Generation of novel amine-containing spirocycles |
Building Block for Compound Libraries for High-Throughput Screening (HTS) in Chemical Biology
Compound libraries are essential tools in modern drug discovery and chemical biology, enabling the high-throughput screening (HTS) of thousands of molecules to identify hits against biological targets. Spirocyclic scaffolds are particularly sought after for library synthesis because their inherent three-dimensionality allows for better exploration of the chemical space compared to flat, aromatic compounds. researchgate.net
This compound is an ideal building block for the synthesis of compound libraries focused on spirocycles. Its well-defined spirocyclic core provides a rigid framework, while the carboxylic acid functional group acts as a reliable point of attachment for diversification. The most common application of carboxylic acids in library synthesis is through amide bond formation, a robust and high-yielding reaction that is compatible with a vast array of commercially available amines. researchgate.net
The synthesis of a compound library using this building block would typically involve parallel synthesis techniques. The this compound core would be reacted with a large set of diverse amine building blocks in a multi-well plate format. Each well would contain a different amine, leading to the rapid generation of a library of unique spirocyclic amides. This approach allows for the systematic introduction of a wide range of chemical functionalities (e.g., aromatic rings, aliphatic chains, other heterocyclic systems) attached to the spirocyclic core. The resulting library of novel compounds can then be screened for biological activity.
Table 2: Illustrative Scheme for Compound Library Synthesis
| Core Scaffold | Reaction Type | Exemplar Reactant Set (Amines) | Resulting Library |
|---|---|---|---|
| This compound | Parallel Amide Coupling | Aniline | A diverse library of N-substituted 5-oxaspiro[3.4]octane-3-carboxamides, each with a unique R-group for exploring structure-activity relationships. |
| Benzylamine | |||
| Morpholine |
Future Research Directions and Uncharted Territories
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for spirocyclic oxetanes often rely on multi-step processes that may lack efficiency or employ harsh reagents. Future research will likely focus on developing more elegant and environmentally benign pathways to 5-Oxaspiro[3.4]octane-3-carboxylic acid and its derivatives.
Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for forging complex molecular architectures. researchgate.net Future routes could exploit photocatalytic [2+2] cycloadditions, such as the Paternò–Büchi reaction, to construct the oxetane (B1205548) ring. organic-chemistry.orgrsc.org This method allows for the use of light as a "reagent," often under mild conditions, reducing the need for chemical activators. thieme-connect.com Another promising avenue is the development of photocatalytic C-H functionalization methods to build the spirocyclic core directly from simpler precursors. nih.govacs.org
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for facile scale-up. spirochem.com Applying flow chemistry to the synthesis of this spirocycle could accelerate reaction times, improve yields, and allow for the safe handling of reactive intermediates. nih.govsyrris.com Integrating multi-step sequences in a continuous flow process could provide a streamlined and automated route from simple starting materials to the final product. researchgate.netuc.pt
Bio-inspired and Catalytic Methods: Exploring enzymatic or chemo-enzymatic routes could offer unparalleled selectivity and sustainability. While not yet applied to this specific target, the broader field of biocatalysis is rapidly expanding. Additionally, the development of novel transition-metal-catalyzed cyclization reactions represents a fertile ground for discovering efficient and selective synthetic pathways. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photocatalysis | Mild reaction conditions, high selectivity, sustainable energy source. | Development of specific photocatalysts, optimizing light wavelength and reaction setup. |
| Flow Chemistry | Enhanced safety, improved reproducibility, ease of scalability, process intensification. | Reactor design, integration of in-line purification, optimization of flow parameters. |
| Asymmetric Catalysis | Access to enantiomerically pure compounds, high atom economy. | Design of chiral ligands and organocatalysts for spirocyclization. acs.org |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is dictated by its three key components: the strained oxetane ring, the stable cyclopentane (B165970) ring, and the versatile carboxylic acid group. While the reactivity of each component is individually understood, their interplay within this compact structure is an area ripe for investigation.
Strain-Release Ring-Opening: The significant ring strain of the oxetane (approximately 107 kJ/mol) makes it susceptible to ring-opening reactions. wikipedia.org This can be exploited to introduce diverse functionalities. acs.org Future work should explore selective ring-opening with a wide array of nucleophiles, electrophiles, and under acidic conditions, which could lead to novel 1,3-difunctionalized cyclopentane derivatives that are otherwise difficult to access. magtech.com.cnresearchgate.net The regioselectivity of this opening, influenced by steric and electronic factors, warrants detailed investigation. magtech.com.cn
Tandem Reactions: The proximity of the carboxylic acid to the oxetane ring could enable intramolecular tandem reactions. For instance, activation of the carboxylic acid could be followed by an intramolecular ring-opening of the ether, leading to complex bicyclic or rearranged products.
Cyclopentane Functionalization: While the cyclopentane ring is less reactive than the oxetane, modern C-H activation techniques could be employed to selectively functionalize this part of the molecule, providing access to a wider range of derivatives without altering the core spiro-oxetane structure.
Advanced Stereocontrol in Complex Derivative Synthesis
The structure of this compound contains multiple stereocenters, including the spirocyclic carbon. The ability to control the absolute and relative stereochemistry during its synthesis and subsequent derivatization is crucial for applications in medicinal chemistry and materials science.
Future research should focus on asymmetric catalysis to produce enantiomerically pure forms of the molecule. acs.orgacs.org
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be designed to catalyze the key spirocyclization step with high enantioselectivity. rsc.org
Transition Metal Catalysis: The use of chiral ligands in conjunction with transition metals (e.g., palladium, copper, rhodium) is a well-established strategy for asymmetric synthesis and could be applied to construct the spiro[3.4]octane framework. nih.govnih.gov This approach could enable enantioselective carboetherification or cycloaddition reactions to form the core structure. nih.gov
The development of these stereoselective methods would be a significant leap forward, allowing for the synthesis of specific stereoisomers and the exploration of their unique properties. rsc.org
| Catalysis Type | Potential Application | Expected Outcome |
| Chiral Organocatalysis | Asymmetric aldol (B89426) or Michael reactions to form precursors. | High enantiomeric excess (ee%) in the final spirocycle. |
| Transition Metal Catalysis | Enantioselective intramolecular cyclizations. | Access to specific diastereomers and enantiomers with high selectivity. |
Integrated Computational-Experimental Approaches for Rational Design
Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules like this compound. An integrated approach, where computational modeling guides experimental work, can accelerate discovery and innovation.
Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the outcomes of unexplored reactions. researchgate.net This can help in understanding the regioselectivity of oxetane ring-opening and in designing conditions to favor desired products. rsc.orgrsc.org Computational studies can also elucidate the electronic structure and strain energy, providing insights into the molecule's inherent reactivity. nih.govresearchgate.net
Catalyst Design: Molecular modeling can aid in the rational design of chiral catalysts for stereoselective synthesis. By simulating the interaction between the substrate and the catalyst, researchers can predict which catalyst structures will provide the highest degree of stereocontrol, saving significant experimental time and resources. nih.gov
Property Prediction: Computational methods can predict various physicochemical properties of novel derivatives before they are synthesized. mdpi.com This is particularly valuable for designing molecules with specific characteristics for materials science or medicinal applications.
Potential for Applications in Materials Science (Focus on structural integration, not material properties)
The rigid, three-dimensional structure of this compound makes it an attractive building block, or monomer, for the synthesis of advanced polymers. The focus here is on its role as a structural unit within a polymer chain.
Ring-Opening Polymerization: The strained oxetane ring is capable of undergoing cationic ring-opening polymerization to form polyethers (polyoxetanes). wikipedia.orgontosight.aioup.com The carboxylic acid functionality could either be protected during polymerization or remain as a pendant group, offering a site for post-polymerization modification. Bifunctional derivatives of this spirocycle could act as cross-linkers, creating rigid, three-dimensional polymer networks. radtech.org The use of spirocyclic monomers is a known strategy to control volumetric changes during polymerization. encyclopedia.pubrsc.org
| Polymerization Strategy | Resulting Polymer Type | Structural Role of the Spirocycle |
| Polycondensation | Polyester, Polyamide | Forms a rigid, kinked unit within the polymer backbone. |
| Ring-Opening Polymerization | Polyether | Creates a polyether backbone with pendant cyclopentane-carboxylic acid groups. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxaspiro[3.4]octane-3-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as ring-closing metathesis or spirocyclization of precursor molecules. For example, analogous spiro compounds (e.g., 2-Oxa-5-azaspiro[3.4]octane derivatives) are synthesized via cycloaddition reactions using catalysts like Pd(OAc)₂ or Cu(I) under inert atmospheres . Key parameters include:
- Temperature : 80–120°C for cyclization steps.
- Solvents : Polar aprotic solvents (e.g., DMF, THF).
- Catalysts : Transition metals or Lewis acids (e.g., BF₃·Et₂O).
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane).
Table 1 : Example Synthetic Conditions for Analogous Spiro Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, DMF, 100°C | 65–75 | |
| Acid hydrolysis | HCl (6M), reflux | >90 |
Q. How is the spirocyclic structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C, 2D-COSY), X-ray crystallography , and mass spectrometry . For instance, the spiro configuration of 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid was confirmed via X-ray diffraction, revealing bond angles of 109.5° at the spiro center . IR spectroscopy verifies carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from stereochemical heterogeneity or solvent effects . Strategies include:
- Variable Temperature NMR : To assess dynamic rotational isomerism.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
- Chiral HPLC : To separate enantiomers and assign stereochemistry .
- Cross-Validation : Use multiple techniques (e.g., compare X-ray data with NOESY correlations) .
Q. What strategies optimize the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Analogous spiro compounds (e.g., 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid) show activity as enzyme inhibitors (e.g., lipid metabolism enzymes). Optimization steps:
- Structure-Activity Relationship (SAR) : Modify substituents on the spiro core to enhance binding affinity.
- Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2) .
- In Vitro Assays : Measure IC₅₀ values via fluorometric assays using recombinant enzymes .
Table 2 : Example Bioactivity Data for Related Compounds
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Analog A | COX-2 | 12 ± 2 | |
| Analog B | LOX-5 | 45 ± 5 |
Q. How do researchers address stability issues of this compound under varying pH conditions?
- Methodological Answer : Stability studies involve:
- pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC at 254 nm .
- Degradation Pathways : Carboxylic acid derivatives often undergo decarboxylation at pH < 3 or esterification at pH > 10.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀/IC₅₀. Validate with ANOVA for inter-group variability. For contradictory results (e.g., outlier IC₅₀ values), apply Grubbs' test to exclude outliers .
Q. How should researchers design experiments to mitigate synthetic byproduct formation?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading, temperature, and solvent polarity to identify optimal conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Byproduct Identification : LC-MS/MS to characterize impurities and adjust purification protocols .
Safety & Handling
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
